2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate 2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 115524-07-7
VCID: VC0040561
InChI: InChI=1S/C48H72N4O24P4/c1-33(2)41(53)61-17-25-69-77(70-26-18-62-42(54)34(3)4)49-78(71-27-19-63-43(55)35(5)6,72-28-20-64-44(56)36(7)8)51-80(75-31-23-67-47(59)39(13)14,76-32-24-68-48(60)40(15)16)52-79(50-77,73-29-21-65-45(57)37(9)10)74-30-22-66-46(58)38(11)12/h1,3,5,7,9,11,13,15,17-32H2,2,4,6,8,10,12,14,16H3
SMILES: CC(=C)C(=O)OCCOP1(=NP(=N[P+]([N-][P+]([N-]1)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C
Molecular Formula: C48H72N4O24P4
Molecular Weight: 1213.003

2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate

CAS No.: 115524-07-7

Cat. No.: VC0040561

Molecular Formula: C48H72N4O24P4

Molecular Weight: 1213.003

* For research use only. Not for human or veterinary use.

2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate - 115524-07-7

Specification

CAS No. 115524-07-7
Molecular Formula C48H72N4O24P4
Molecular Weight 1213.003
IUPAC Name 2-[[2,4,4,6,6,8,8-heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,7-diaza-3,5-diazanida-2$l^{5}
Standard InChI InChI=1S/C48H72N4O24P4/c1-33(2)41(53)61-17-25-69-77(70-26-18-62-42(54)34(3)4)49-78(71-27-19-63-43(55)35(5)6,72-28-20-64-44(56)36(7)8)51-80(75-31-23-67-47(59)39(13)14,76-32-24-68-48(60)40(15)16)52-79(50-77,73-29-21-65-45(57)37(9)10)74-30-22-66-46(58)38(11)12/h1,3,5,7,9,11,13,15,17-32H2,2,4,6,8,10,12,14,16H3
Standard InChI Key HEINLUNYMHCQJY-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCOP1(=NP(=N[P+]([N-][P+]([N-]1)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator